5-Methoxy-4-(piperazin-1-yl)pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-4-piperazin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-14-8-6-11-7-12-9(8)13-4-2-10-3-5-13/h6-7,10H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMFVGRBITWGLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CN=C1N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60439574 | |
| Record name | 5-Methoxy-4-(piperazin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60439574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141071-86-5 | |
| Record name | 5-Methoxy-4-(piperazin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60439574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structure Activity Relationship Sar and Ligand Design Principles of 5 Methoxy 4 Piperazin 1 Yl Pyrimidine Derivatives
Systematic Elucidation of Substituent Effects on Biological Activity
The biological activity of 5-Methoxy-4-(piperazin-1-yl)pyrimidine derivatives can be finely tuned by strategic modifications to both the pyrimidine (B1678525) core and the piperazine (B1678402) moiety. Combining a pyrimidine ring with a piperazine group in a single molecular framework has been shown to enhance biological activity. researchgate.net
The pyrimidine ring serves as a critical anchor for receptor interaction, and the nature and position of its substituents significantly modulate a compound's biological profile. The pyrimidine skeleton can be readily altered to create structural variations at positions 2, 4, 5, and 6. mdpi.com
The 5-methoxy group is a key feature of the core scaffold. Studies on related pyrimidine structures have shown that substituents at the C-5 position can drastically affect potency and selectivity. For instance, in a series of 2,4,5-trisubstituted pyrimidine CDK9 inhibitors, the introduction of a methyl group at the C-5 position was found to be optimal for achieving selectivity for CDK9 over CDK2. cardiff.ac.uk Both steric and electronic properties of substituents at this position were concluded to be critical for kinase inhibition. cardiff.ac.uk This highlights the sensitivity of the C-5 position to substitution, suggesting that the methoxy (B1213986) group in the parent compound plays a crucial role, likely through specific electronic and steric interactions within the receptor binding pocket.
Furthermore, modifications at other positions on the pyrimidine ring are also influential. In the development of 5-HT2C receptor modulators, altering the chain length between a phenyl group and the pyrimidine core was postulated to induce subtle structural changes that could differentiate binding between closely related receptor subtypes like 5-HT2C and 5-HT2B. mdpi.com Analysis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives indicated that substituents at the 5-position were more critical for Pim-1 inhibition than those at the 3-position, with a 100-fold increase in potency attributed to a 5-position substitution compared to a 10-fold increase from a 3-position modification. nih.gov These findings underscore the importance of systematic positional scanning to identify key interaction points on the pyrimidine ring.
The following table summarizes the observed effects of substituents on the pyrimidine ring from related compound series.
| Position | Substituent Type | Effect on Activity/Selectivity | Reference Compound Series |
| C-5 | Methyl | Optimal for CDK9/CDK2 selectivity | 2,4,5-Trisubstituted Pyrimidines |
| C-5 | Chloro, Bromo | Different selectivity profiles compared to methyl, indicating electronic effects are key | 2,4,5-Trisubstituted Pyrimidines |
| C-5 | Trifluoromethyl | Decreased potency compared to methyl analogs | 2,4,5-Trisubstituted Pyrimidines |
| C-5 | (trans-4-aminocyclohexanol) | 100-fold increase in potency | Pyrazolo[1,5-a]pyrimidines |
This table is generated based on data from analogous but distinct pyrimidine-based compound series to illustrate general principles of substituent effects on the pyrimidine core.
The piperazine moiety acts as a versatile linker and a key interaction domain, and its substitution patterns are a major determinant of receptor binding and affinity. researchgate.net A wide spectrum of biological activities is associated with piperazine derivatives. nih.gov
In many ligand-receptor interactions, the piperazine ring itself is a preferred linker. For example, in a series of thiazolo[5,4-d]pyrimidine (B3050601) derivatives, a piperazine linker was preferred over a piperidine (B6355638) analogue for binding to the hA2A adenosine (B11128) receptor. nih.gov However, simple, unsubstituted piperazine is often just a starting point. The introduction of substituents on the distal nitrogen atom of the piperazine ring profoundly impacts activity. Studies on 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine (B39311) scaffolds revealed that varying the aryl substituent on the piperazine ring led to potent, pan-selective inhibitors of inflammatory caspases. nih.gov The ethylbenzene (B125841) derivative, in particular, displayed low nanomolar Ki values. nih.gov
The nature of the substituent is critical. In one study, lipophilic piperazine substituents like methyl- and ethylpiperazine improved CB2 receptor binding affinity, while hydrophilic groups such as acetylpiperazine were less favorable. mdpi.com Conversely, bulky groups like propylpiperazine caused a significant drop in affinity, suggesting steric limitations within the receptor's binding site. mdpi.com Similarly, for a series of pyrimidine-4-carboxamides, introducing a N-benzyl group on the piperazine ring was able to recover activity that was lost when a simple piperazine was introduced. acs.org
The following table illustrates how different substitutions on the piperazine ring can influence biological activity in related heterocyclic systems.
| Piperazine N' Substituent | Effect on Activity/Affinity | Target/Compound Series |
| Benzyl | Preferred over unsubstituted piperidine | hA2A Adenosine Receptor |
| Phenyl | Presence of aromatic ring reduced activity in one series | Thieno[2,3-d]pyrimidines |
| Ethylbenzene | Potent, low nanomolar inhibition | Inflammatory Caspases |
| Methyl/Ethyl | Improved binding affinity | CB2 Receptor |
| Acetyl (hydrophilic) | Less favorable binding affinity | CB2 Receptor |
| Propyl (bulkier) | Significant decrease in affinity | CB2 Receptor |
| N-benzyl | Recovered activity lost with unsubstituted piperazine | NAPE-PLD inhibitors |
This table is generated based on data from analogous but distinct piperazine-pyrimidine and related heterocyclic compound series to illustrate general principles of piperazine substituent effects.
Stereochemical Considerations in Ligand Design
Stereochemistry introduces a three-dimensional complexity to ligand design that can be exploited to enhance potency and, crucially, selectivity. The absolute configuration of stereogenic centers within a molecule can dramatically influence its interaction with a chiral receptor environment.
A clear example of this principle is demonstrated in a series of pyrimidine derivatives designed as 5-HT2C receptor modulators. mdpi.com Researchers investigated the influence of the absolute configuration of a stereogenic center on the alkyl ether chain attached to the pyrimidine ring. They found that diastereomeric mixtures could be separated into optically active forms, which exhibited markedly different binding affinities for 5-HT receptor subtypes. mdpi.com
Specifically, the (R,R)-configured compounds consistently showed excellent binding affinities to the target 5-HT2C receptor, whereas their (S,R)-counterparts displayed significantly lower potency for the related 5-HT2A and 5-HT2B receptors. mdpi.com This demonstrates that a specific stereochemical arrangement is required for optimal interaction with the 5-HT2C binding pocket, and that this requirement can be leveraged to achieve selectivity against other receptor subtypes. This principle is critical for the design of safer and more effective drugs, as off-target binding is a common source of adverse effects. The binding affinity for other 5-HT subtypes was found to be significantly influenced by the absolute configuration of the stereogenic methyl group in the investigated compounds. mdpi.com
| Compound Configuration | 5-HT2C Binding Affinity | 5-HT2A/5-HT2B Binding Affinity |
| (R,R)-4e | Excellent (Ki = 1.3 nM) | Good Selectivity (Ki > 100 nM) |
| (S,R)-4e | Lower Potency | Lower Potency |
| (R,R)-4d | Excellent | Good Selectivity |
| (S,R)-4d | Lower Potency | Lower Potency |
Data adapted from studies on optically active pyrimidine derivatives for 5-HT2C receptors, illustrating the impact of stereochemistry. mdpi.com
Rational Design Strategies Based on SAR Insights
The systematic exploration of SAR provides a foundation for the rational design of new ligands with improved properties. By integrating the insights gained from modifying the pyrimidine and piperazine moieties, as well as considering stereochemical factors, medicinal chemists can move beyond random screening toward a more directed approach.
One key strategy is scaffold hopping and bioisosteric replacement . The 1,2,4-triazolo[1,5-a]pyrimidine heterocycle, for example, is considered isoelectronic with the naturally occurring purine (B94841) ring system and has been used as a purine surrogate in drug design. nih.gov This demonstrates how the core pyrimidine ring can be replaced with a similar-shaped, electronically related scaffold to explore new chemical space while retaining key binding interactions.
Another strategy is the optimization of physicochemical properties to improve drug-likeness. In the development of NAPE-PLD inhibitors, a primary focus was to increase the potency of an initial hit compound while simultaneously improving its physicochemical properties to make it suitable for in vivo studies. acs.org This involved modifying substituents to reduce lipophilicity without sacrificing binding affinity. For instance, while an isopropyl derivative increased activity twofold, it came with a significant lipophilicity penalty, a trade-off that must be carefully managed during lead optimization. acs.org
Structure-based design , where the three-dimensional structure of the target receptor is known, allows for even more precise modifications. Ligands can be designed to form specific hydrogen bonds, occupy hydrophobic pockets, or avoid steric clashes. For example, understanding that the 5-HT2C receptor binding site is slightly deeper than that of 5-HT2B can guide the design of ligands with specific lengths or conformations to selectively target 5-HT2C. mdpi.com Similarly, the discovery that certain residues in the ligand binding pocket influence receptor selectivity allows for the design of new compounds that specifically interact with those residues to achieve the desired pharmacological profile. nih.gov
Ultimately, rational design is an iterative process. Insights from one round of synthesis and testing are used to refine computational models and inform the design of the next generation of compounds, leading to a cycle of continuous improvement in the quest for potent and selective therapeutic agents. nih.gov
Biological Target Engagement and Mechanistic Studies of 5 Methoxy 4 Piperazin 1 Yl Pyrimidine Analogues
Identification and Validation of Key Biological Targets
The specificity and potency of 5-Methoxy-4-(piperazin-1-yl)pyrimidine analogues have been evaluated against several key biological targets, including enzymes and cell surface receptors. These studies are crucial for understanding the molecular basis of their activity.
The pyrimidine (B1678525) scaffold is a common feature in molecules designed to inhibit various enzymes. While direct inhibitory data for this compound on certain enzymes is limited, studies on related pyrimidine derivatives provide insights into their potential enzyme inhibition profiles.
Kinases: The mTOR protein is a critical regulator of cell proliferation and growth. A potent and selective mTOR inhibitor, Torin1, was developed from a quinoline (B57606) scaffold and features a piperazine (B1678402) moiety. This compound demonstrated a high degree of selectivity for mTOR over other kinases like PI3K. nih.gov
Poly (ADP-Ribose) Polymerase (PARP): Novel thiouracil amide compounds containing a piperazine ring have been synthesized and evaluated for their effects on human breast cancer cells. Specific analogues were found to inhibit the catalytic activity of PARP1, a key enzyme in DNA repair. For instance, compound 5e (1-(4-(4-methylphenyl)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanone) demonstrated significant inhibition of PARP1 activity. mdpi.com
Cyclooxygenase (COX-2): Certain pyrimidine derivatives have been identified as selective inhibitors of COX-2, an enzyme involved in inflammation. Studies have shown that pyrimidine derivatives can exhibit significant inhibitory activity against COX-2, with some compounds showing higher selectivity for COX-2 over COX-1. nih.govnih.gov
Interactive Data Table: Enzyme Inhibition by Pyrimidine Analogues
| Compound Class | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| Benzonaphthyridinone | mTOR | Torin1, a related compound with a piperazine moiety, is a potent and selective mTOR inhibitor. | nih.gov |
| Thiouracil Amides | PARP1 | Compound 5e inhibited PARP1 catalytic activity significantly at various concentrations. | mdpi.com |
| Pyrimidine Derivatives | COX-2 | Showed selective inhibition of COX-2 over COX-1, comparable to meloxicam. | nih.gov |
Adenosine (B11128) receptors, which are G protein-coupled receptors, have been a primary focus for pyrimidine-based compounds. These receptors are ubiquitously expressed and play a role in a multitude of physiological processes. mdpi.com
Adenosine Receptors (ARs): New 7-amino-2-phenylpyrazolo[4,3-d]pyrimidine derivatives with a 4-substituted-piperazin-1-yl moiety at the 5-position have been synthesized to target human adenosine A1 and A2A receptors. nih.gov The derivatives with a 5-(N4-substituted-piperazin-1-yl) group were found to bind to the human A1 adenosine receptor subtype with affinities in the high nanomolar range and were selective for this subtype. nih.govresearchgate.net These compounds generally showed little to no affinity for the A2B and A3 adenosine receptor subtypes. nih.gov The modulation of adenosine receptors holds therapeutic promise for a wide range of conditions, including inflammatory diseases, cardiovascular disorders, and central nervous system disorders. nih.gov
Interactive Data Table: Adenosine Receptor Binding Affinity of Pyrazolo[4,3-d]pyrimidine Analogues
| Compound Moiety | Target Receptor | Affinity (Ki) | Selectivity | Reference |
|---|---|---|---|---|
| 5-(N4-substituted-piperazin-1-yl) | Human A1 AR | High Nanomolar Range | Selective for A1 AR | nih.gov |
| 5-benzylamino | Human A2A AR | 123 nM | - | nih.gov |
| 5-benzylamino | Human A1 AR | 25 nM | - | nih.gov |
| 5-phenethylamino | Human A1 AR | 11 nM | Good selectivity for A1 AR | nih.gov |
| 5-(4-hydroxyphenethylamino) | Human A2A AR | 150 nM | Good selectivity for A2A AR | nih.gov |
Preclinical Mechanistic Investigations of Cellular Pathways
Understanding how these compounds affect cellular pathways is essential to characterizing their biological effects.
GPR119 Agonism: A series of fused-pyrimidine derivatives were assessed for their agonistic activities against human GPR119, a G protein-coupled receptor involved in glucose homeostasis. One compound, 9i (5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine), was a potent agonist in cells over-expressing human GPR119, leading to improved glucose tolerance and insulin (B600854) secretion in preclinical models. nih.gov
Apoptosis Induction: In studies on phenylpyrazolo[3,4-d]pyrimidine-based analogues, compound 5i was shown to induce apoptosis in MCF-7 cancer cells by arresting the cell cycle at the G1/S phase. mdpi.com Similarly, thiouracil amide compounds that inhibit PARP1 were found to enhance the cleavage of PARP1 and increase the activity of CASPASE 3/7, key executioners of apoptosis. mdpi.com
Molecular modeling and docking studies have been employed to understand how these pyrimidine analogues bind to their biological targets.
Adenosine Receptor Binding: A structure-based molecular modeling study was conducted to rationalize the experimental binding data of pyrazolo[4,3-d]pyrimidine derivatives. Molecular docking and Interaction Energy Fingerprints (IEFs) analysis helped to explain the observed affinities and selectivities for A1 and A2A adenosine receptors. For the 5-(N4-R-piperazin-1-yl) compounds, the model suggested that while their predicted poses at the A2A binding site were similar to a reference antagonist, their interaction at the A1 binding site deviated, resulting in a loss of some canonical interactions. nih.gov
PARP1 Interaction: In silico analysis of the thiouracil amide compound 5e binding to PARP1 revealed prominent interactions with active site residues. The docking score indicated a binding energy of -7.33 kcal/mol, with potential hydrogen bonds forming between the nitrogen of the pyrimidine ring and TYR49, and the oxygen of the methoxybenzene group with ARG217. mdpi.com
Computational Chemistry and Molecular Modeling Applications in 5 Methoxy 4 Piperazin 1 Yl Pyrimidine Research
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand, such as 5-Methoxy-4-(piperazin-1-yl)pyrimidine, to the active site of a target protein.
Molecular docking simulations can predict how this compound fits into the binding pocket of a biological target, such as a receptor or enzyme. These predictions are crucial for understanding the structural basis of its activity. The simulations calculate a docking score, which is an estimation of the binding affinity between the ligand and the target. A lower docking score generally indicates a more favorable binding interaction.
For instance, in a hypothetical docking study of this compound against a panel of kinases, the predicted binding affinities could be tabulated as follows:
| Target Kinase | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Kinase A | -9.8 | MET793, LYS745, ASP810 |
| Kinase B | -8.5 | THR854, CYS852, LEU777 |
| Kinase C | -7.2 | GLU698, VAL702, ALA751 |
This table represents hypothetical data for illustrative purposes.
These predicted binding modes can reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that are essential for the ligand's affinity and selectivity. For example, the methoxy (B1213986) group of this compound might form a crucial hydrogen bond with a specific amino acid residue in the active site of the target protein, while the piperazine (B1678402) ring could be involved in hydrophobic interactions.
Interaction Energy Fingerprints (IEFs) provide a more detailed analysis of the ligand-target interactions by breaking down the total binding energy into contributions from individual amino acid residues in the binding site. This allows for a "fingerprint" of the interaction to be generated, highlighting the key residues responsible for binding.
An IEF analysis for the interaction of this compound with a target protein might look like this:
| Residue | van der Waals Energy (kcal/mol) | Electrostatic Energy (kcal/mol) | Total Interaction Energy (kcal/mol) |
| MET793 | -4.2 | -1.5 | -5.7 |
| LYS745 | -2.1 | -3.8 | -5.9 |
| ASP810 | -1.5 | -4.5 | -6.0 |
| LEU777 | -3.5 | -0.2 | -3.7 |
This table represents hypothetical data for illustrative purposes.
This detailed breakdown helps in understanding the driving forces behind the binding and can guide the rational design of derivatives with improved affinity and selectivity. For example, if a particular residue shows a strong favorable interaction, modifications to the ligand that enhance this interaction could be prioritized.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability
While molecular docking provides a static picture of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations simulate the movement of atoms and molecules over time, providing insights into the conformational changes and stability of the ligand-protein complex.
For this compound, MD simulations can be used to:
Assess the stability of the predicted binding pose from docking studies.
Analyze the conformational flexibility of the ligand within the binding site.
Identify and characterize stable protein-ligand interactions over time.
Calculate the binding free energy, which is a more accurate measure of binding affinity than docking scores.
Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein to assess stability, and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
In Silico Approaches for Predictive Biological Activity
In addition to studying ligand-target interactions, computational methods can be used to predict the broader biological and pharmacokinetic properties of a molecule. These in silico predictions are valuable for early-stage drug discovery, helping to prioritize compounds with favorable drug-like properties.
For this compound, various ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity properties can be predicted using computational models.
| Property | Predicted Value | Interpretation |
| Molecular Weight | 222.27 g/mol | Within drug-like range |
| LogP | 1.8 | Good balance of hydrophilicity and lipophilicity |
| Hydrogen Bond Donors | 1 | Favorable for oral bioavailability |
| Hydrogen Bond Acceptors | 4 | Favorable for oral bioavailability |
| Predicted Oral Bioavailability | High | Likely to be well-absorbed after oral administration |
| Predicted Blood-Brain Barrier Penetration | Low | May have limited central nervous system effects |
This table represents hypothetical data for illustrative purposes.
Preclinical Biological Activity and Therapeutic Potential of 5 Methoxy 4 Piperazin 1 Yl Pyrimidine Scaffold
Investigations in Oncology Research
The unique structural features of the 5-methoxy-4-(piperazin-1-yl)pyrimidine scaffold have made it an attractive candidate for the development of novel anticancer agents. Researchers have explored its ability to inhibit cancer cell growth and to interact with specific molecular targets that are critical for tumor progression.
Anti-proliferative Effects on Cancer Cell Lines
Derivatives of the this compound scaffold have demonstrated significant anti-proliferative activity against a range of human cancer cell lines. For instance, novel thiouracil amide compounds incorporating this scaffold were synthesized and evaluated for their ability to induce cell viability loss in a human estrogen-receptor-positive breast cancer cell line (MCF-7). researchgate.netmdpi.com Several of these compounds exhibited moderate to significant efficacy, with IC50 values indicating potent cytotoxic effects. researchgate.netmdpi.com Specifically, compounds designated as 5a, 5b, 5e, and 5f showed noteworthy activity, with IC50 values of 22.68 µM, 25.71 µM, 18.23 µM, and 29.34 µM, respectively. mdpi.com
Further studies on piperazine-linked pyrimidines have also highlighted their potential in breast cancer treatment. nih.gov For example, the compound 5b, a piperazine-pyrimidine derivative, was found to inhibit the viability of MCF-7 cells with an IC50 value of 6.29 µM. nih.gov In a separate investigation, a series of 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile compounds, which feature a related piperazine-containing scaffold, displayed potent anticancer activity against the renal cell carcinoma (RCC) cell line UO-31. unipa.it Notably, compounds 8c and 8g from this series effectively inhibited cancer cell growth, with growth percentages of 7% and 19%, respectively. unipa.it The anti-proliferative effects of these compounds underscore the potential of the pyrimidine-piperazine core in the development of new cancer therapies.
Anti-proliferative Activity of Pyrimidine-Piperazine Derivatives
| Compound | Cancer Cell Line | Activity (IC50 in µM) | Reference |
|---|---|---|---|
| 5a | MCF-7 (Breast) | 22.68 | mdpi.com |
| 5b | MCF-7 (Breast) | 25.71 | mdpi.com |
| 5b | MCF-7 (Breast) | 6.29 | nih.gov |
| 5e | MCF-7 (Breast) | 18.23 | mdpi.com |
| 5f | MCF-7 (Breast) | 29.34 | mdpi.com |
| 8c | UO-31 (Renal) | Growth %: 7 | unipa.it |
| 8g | UO-31 (Renal) | Growth %: 19 | unipa.it |
Targeting Specific Kinases in Cancer Pathways
The pyrimidine (B1678525) scaffold is a well-established pharmacophore in the design of kinase inhibitors, owing to its structural resemblance to the adenine (B156593) ring of ATP. nih.govrsc.org This allows pyrimidine-based compounds to competitively bind to the ATP-binding site of various kinases, thereby inhibiting their activity. The pyrazolo[3,4-d]pyrimidine nucleus, in particular, has been successfully utilized to develop potent inhibitors of several oncogenic kinases. nih.govrsc.org
Research has shown that derivatives of the this compound scaffold can target key enzymes involved in cancer cell signaling and DNA repair. For example, certain thiouracil amide derivatives have been found to inhibit the catalytic activity of poly (ADP-ribose) polymerase 1 (PARP1), an enzyme crucial for DNA repair. researchgate.netmdpi.com Inhibition of PARP1 can lead to the accumulation of DNA damage and subsequent cell death in cancer cells. researchgate.netmdpi.com In addition to PARP1, piperazine-linked pyrimidines have also been investigated as inhibitors of the nuclear factor kappa B (NF-κB) signaling pathway, which is known to promote cancer cell survival and proliferation. nih.gov Specifically, in silico docking studies have suggested that these compounds can bind to the p65 subunit of NF-κB, thereby inhibiting its activity. nih.gov The ability of these compounds to target multiple key cancer-related enzymes highlights the therapeutic potential of the this compound scaffold in oncology.
Antimicrobial Research Applications
In addition to its anticancer properties, the this compound scaffold has been explored for its potential antimicrobial activity. The pyrimidine and piperazine (B1678402) moieties are present in numerous compounds with known antibacterial and antifungal properties, making this scaffold a promising starting point for the development of new antimicrobial agents. nih.govniscpr.res.in
Antibacterial Activity Studies
Several studies have demonstrated the antibacterial potential of pyrimidine-piperazine derivatives against a variety of pathogenic bacteria. In one study, newly synthesized compounds incorporating this scaffold were screened for their activity against both Gram-positive and Gram-negative bacteria. nih.gov The results revealed that compounds 4b, 4d, 5a, and 5b exhibited good antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella paratyphi-A at a concentration of 40 μg/ml. nih.gov Another study focused on novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives containing a pyrimidine-substituted piperazine moiety. nih.gov These compounds showed moderate antibacterial activity against several Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 2 to 32 µg/mL. nih.gov These findings suggest that the this compound scaffold can serve as a basis for the development of new antibacterial agents.
Antibacterial Activity of Pyrimidine-Piperazine Derivatives
| Compound | Bacterial Strain | Activity | Reference |
|---|---|---|---|
| 4b, 4d, 5a, 5b | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella paratyphi-A | Good activity at 40 μg/ml | nih.gov |
| 6a-m | Gram-positive bacteria | MIC: 2-32 µg/mL | nih.gov |
Antifungal Activity Studies
The antifungal potential of the this compound scaffold has also been investigated. In the same study that demonstrated antibacterial activity, several compounds were also found to possess significant antifungal properties. nih.gov Compounds 4a, 4d, 4e, 5c, and 5e showed significant activity against Aspergillus niger, Penicillium notatum, Aspergillus fumigatus, and Candida albicans at a concentration of 40 μg/ml. nih.gov Another research effort focused on the synthesis of novel 1,2,4-triazolo[1,5-a]pyrimidine derivatives, which were evaluated for their in vitro antifungal activity against Rhizoctonia solani. sigmaaldrich.com One of the synthesized compounds, 8r, displayed the highest antifungal activity with an EC50 value of 6.57 µg/mL. sigmaaldrich.com These results indicate that the this compound scaffold is a promising framework for the development of new antifungal agents.
Antifungal Activity of Pyrimidine-Piperazine Derivatives
| Compound | Fungal Strain | Activity | Reference |
|---|---|---|---|
| 4a, 4d, 4e, 5c, 5e | Aspergillus niger, Penicillium notatum, Aspergillus fumigatus, Candida albicans | Significant activity at 40 μg/ml | nih.gov |
| 8r | Rhizoctonia solani | EC50: 6.57 µg/mL | sigmaaldrich.com |
Anti-inflammatory Research Applications
The this compound scaffold has also been investigated for its potential anti-inflammatory properties. Pyrimidine derivatives are known to exhibit anti-inflammatory effects by inhibiting the expression and activity of key inflammatory mediators. rsc.org These mediators include prostaglandin (B15479496) E2, inducible nitric oxide synthase, tumor necrosis factor-α (TNF-α), nuclear factor κB (NF-κB), leukotrienes, and various interleukins. rsc.org
One study investigated the anti-inflammatory effects of a new piperazine derivative, LQFM182. nih.gov This compound was found to reduce paw edema and pleurisy induced by carrageenan. nih.gov The anti-inflammatory effect was attributed to a reduction in cell migration, myeloperoxidase enzyme activity, and the levels of the pro-inflammatory cytokines interleukin-1β (IL-1β) and TNF-α in the pleural exudate. nih.gov Although this study did not specifically investigate a this compound derivative, it highlights the potential of the broader class of piperazine-containing compounds to modulate inflammatory responses. Further research is warranted to explore the specific anti-inflammatory properties of the this compound scaffold and its derivatives.
Neurodegenerative Disease Research Potential
The therapeutic potential of compounds featuring the pyrimidine scaffold, particularly in the context of neurodegenerative diseases like Alzheimer's, is an active area of research. nih.gov The core structure is amenable to various substitutions, allowing for the modulation of its biological activity. nih.gov While direct preclinical studies on this compound in Alzheimer's disease models are not extensively documented in publicly available research, the broader class of piperazinyl pyrimidines has been investigated for its potential as γ-secretase modulators, which are of interest in Alzheimer's disease therapy. nih.gov
Modulation of MARK4 in Alzheimer's Disease Models
Microtubule Affinity Regulating Kinase 4 (MARK4) has emerged as a significant therapeutic target in Alzheimer's disease due to its role in the phosphorylation of tau protein, a key event in the formation of neurofibrillary tangles. While specific studies detailing the direct modulation of MARK4 by this compound are not available, related pyrimidine derivatives have been explored as inhibitors of this kinase.
The general approach involves synthesizing a series of pyrimidine-based compounds and evaluating their ability to inhibit MARK4 activity, often through in vitro enzyme inhibition assays. The structure-activity relationship is then analyzed to identify key chemical features that enhance inhibitory potency. For instance, substitutions on the pyrimidine and piperazine rings can significantly influence the compound's interaction with the kinase's active site. Although no specific efficacy data for this compound in Alzheimer's disease models has been published, the foundational pyrimidine-piperazine structure is a recognized scaffold in the design of kinase inhibitors.
Other Emerging Preclinical Therapeutic Applications
The versatility of the pyrimidine scaffold has led to its investigation in a range of other therapeutic areas beyond neurodegenerative diseases. The inherent drug-like properties of this heterocyclic system make it a valuable starting point for the development of novel therapeutic agents.
Derivatives of the this compound scaffold have been explored for their potential in treating metabolic disorders. For example, a series of fused-pyrimidine derivatives were synthesized and evaluated for their agonistic activities against human GPR119, a G protein-coupled receptor involved in glucose homeostasis. One such compound demonstrated the ability to improve glucose tolerance and promote insulin (B600854) secretion in preclinical models, suggesting potential applications in the treatment of type 2 diabetes and obesity. nih.gov
The following table summarizes the preclinical therapeutic potential of related pyrimidine-piperazine compounds:
| Therapeutic Area | Target | Observed Preclinical Activity |
| Neurodegenerative Disorders | Adenosine (B11128) A2A Receptor | Antagonistic activity with potential for Parkinson's and Alzheimer's disease. nih.gov |
| Immunosuppression | Not Specified | Potent activity in mixed lymphocyte reaction (MLR) assays, suggesting utility in preventing organ transplant rejection. researchgate.net |
| Cancer | Microtubules | Potent microtubule depolymerizing activities and effectiveness against multidrug-resistant cancer cells. nih.gov |
| Metabolic Disorders | GPR119 | Agonistic activity leading to improved glucose tolerance and insulin secretion. nih.gov |
It is important to note that while these findings for related compounds are promising, specific preclinical data for this compound across these or other therapeutic areas is not yet available in the public domain. Further research is necessary to fully elucidate its biological activity and therapeutic potential.
Future Perspectives and Emerging Research Avenues for 5 Methoxy 4 Piperazin 1 Yl Pyrimidine
Advancements in Synthetic Methodologies for Enhanced Diversity
The future development of drugs based on the 5-Methoxy-4-(piperazin-1-yl)pyrimidine scaffold is intrinsically linked to advancements in synthetic organic chemistry. Modern strategies are moving beyond traditional one-at-a-time synthesis towards more efficient methods capable of generating large, structurally diverse libraries of related compounds. This approach, known as Diversity-Oriented Synthesis (DOS), is crucial for exploring the full potential of the core structure. st-andrews.ac.ukresearchgate.net
Key synthetic advancements that will accelerate the diversification of this scaffold include:
Palladium-Catalyzed Cross-Coupling Reactions: Techniques like Suzuki-Miyaura and Buchwald-Hartwig couplings are powerful tools for modifying the pyrimidine (B1678525) core. nih.govst-andrews.ac.uk These reactions allow for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at various positions on the pyrimidine ring, which is essential for fine-tuning the biological activity of the resulting analogues.
Multi-Component Reactions (MCRs): MCRs, such as the Biginelli reaction, enable the construction of complex pyrimidine derivatives in a single step from simple precursors. mdpi.com Adapting these one-pot strategies could streamline the synthesis of novel pyrimidine cores that can then be functionalized with the piperazine (B1678402) moiety.
Late-Stage Functionalization: A significant trend in medicinal chemistry is the development of reactions that can modify complex molecules at a late stage in the synthesis. This allows for the rapid generation of diverse analogues from a common advanced intermediate, such as this compound itself. Modifications could target the piperazine ring's second nitrogen atom or even the pyrimidine ring, creating a host of new chemical entities for screening.
These advanced methods facilitate the creation of compound libraries with variations in the substituents on both the pyrimidine and piperazine rings. This enhanced diversity is fundamental to identifying molecules with improved potency, selectivity, and novel mechanisms of action. st-andrews.ac.uk
Development of Highly Selective and Potent Analogues
A primary goal in future research will be the rational design of this compound analogues that are highly potent and selective for specific biological targets. The pyrimidine-piperazine scaffold has already proven to be a successful template for inhibitors of several important enzyme families, particularly protein kinases. nih.gov
Structure-Activity Relationship (SAR) studies are central to this effort. By systematically synthesizing and testing derivatives, researchers can determine which structural modifications lead to improved biological activity. For instance, studies on related pyrimidine-piperazine compounds have shown that:
Kinase Inhibition: This scaffold is a well-established "hinge-binder" for many protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer and inflammatory diseases. nih.gov Analogues of this compound could be developed as selective inhibitors of targets like Phosphatidylinositol 3-kinases (PI3Kδ), Focal Adhesion Kinase (FAK), or Epidermal Growth Factor Receptor (EGFR). nih.govnih.govfrontiersin.org SAR studies would focus on modifying the substituents on the piperazine ring to achieve specific interactions with the kinase active site, thereby enhancing potency and selectivity. nih.gov
Targeting Protein-Protein Interactions: Beyond kinases, this scaffold is being used to develop inhibitors of protein-protein interactions. A notable example is the development of 4-(piperazin-1-yl)pyrimidine derivatives as irreversible inhibitors of the menin-MLL interaction, a key target in certain types of leukemia. nih.govresearchgate.net This opens the possibility of designing analogues of the target compound to disrupt other disease-relevant protein complexes.
G-Protein Coupled Receptor (GPCR) Modulation: Research has shown that pyrimidine derivatives can act as potent agonists for GPCRs like GPR119, a target for treating type 2 diabetes and obesity. nih.gov This indicates that with appropriate structural modifications, the this compound core could be adapted to target a wide range of GPCRs involved in various physiological processes.
The development process will involve iterative cycles of chemical synthesis, biological testing, and computational modeling to build a comprehensive understanding of the SAR, ultimately leading to analogues with optimized therapeutic properties.
Exploration of Novel Therapeutic Indications
The versatility of the this compound scaffold suggests that its derivatives could be applied to a wide range of diseases beyond the currently established areas. The ability to develop highly selective analogues for different biological targets is the key to unlocking this potential.
Emerging research points to several promising therapeutic avenues:
Oncology: This remains a primary focus area. Given the success of pyrimidine-based kinase inhibitors, future work will likely explore analogues for activity against a broader panel of cancer-related kinases and in different cancer types, including solid tumors and hematological malignancies. nih.govrsc.org The development of covalent inhibitors, as seen with menin-MLL, represents a strategy to achieve prolonged and potent anti-cancer effects. nih.gov
Inflammatory and Autoimmune Diseases: Many kinases, such as PI3Kδ and Bruton's tyrosine kinase (BTK), play crucial roles in immune cell signaling. nih.govnih.gov Selective inhibitors derived from the this compound scaffold could offer new treatments for conditions like rheumatoid arthritis, lupus, and inflammatory bowel disease. Furthermore, targeting the NF-κB signaling pathway, a central regulator of inflammation, is another viable strategy for this class of compounds. nih.gov
Metabolic Disorders: The discovery of a pyrimidine-piperazine GPR119 agonist highlights a significant opportunity in metabolic diseases. nih.gov Future research could focus on optimizing this activity or screening compound libraries against other metabolic targets to develop new treatments for diabetes, obesity, and related conditions.
Infectious Diseases: The pyrimidine ring is a component of nucleobases, making it a logical starting point for developing antimicrobial agents that interfere with pathogen nucleic acid synthesis. Indeed, pyrimidine-piperazine derivatives have demonstrated antibacterial, antifungal, and even antitrypanosomal activity against the parasite that causes sleeping sickness. nih.govnih.gov This suggests a promising, though less explored, avenue for future research.
Central Nervous System (CNS) Disorders: Arylpiperazine moieties are common in drugs targeting CNS receptors, such as serotonin (5-HT) and dopamine receptors. mdpi.com The development of highly selective ligands for these receptors based on the this compound scaffold could lead to new therapies for depression, anxiety, and other neurological disorders. nih.gov
The table below summarizes some of the promising therapeutic targets and indications for derivatives based on the pyrimidine-piperazine scaffold.
| Potential Therapeutic Target | Associated Disease Area | Rationale / Example Class |
|---|---|---|
| Protein Kinases (e.g., PI3Kδ, EGFR, FAK) | Oncology, Inflammatory Diseases | Well-established scaffold for kinase inhibitors. nih.govfrontiersin.org |
| Menin-MLL Interaction | Oncology (Leukemia) | 4-(piperazin-1-yl)pyrimidines have shown potent inhibitory activity. nih.gov |
| NF-κB Pathway | Inflammatory Diseases, Cancer | Piperazine-pyrimidines can inhibit NF-κB translocation and activity. nih.gov |
| GPR119 | Metabolic Diseases (Diabetes, Obesity) | A pyrimidine-piperazine derivative was identified as a potent agonist. nih.gov |
| Pathogen-Specific Enzymes | Infectious Diseases | Derivatives have shown antibacterial, antifungal, and antitrypanosomal effects. nih.govnih.gov |
| Serotonin (5-HT) Receptors | Central Nervous System (CNS) Disorders | Arylpiperazine moiety is a classic pharmacophore for 5-HT receptor ligands. mdpi.com |
Q & A
Q. What are the established synthetic methodologies for 5-Methoxy-4-(piperazin-1-yl)pyrimidine, and how can reaction parameters be optimized for yield and purity?
Methodological Answer:
- Key Routes : Cyclocondensation of substituted pyrimidine precursors with piperazine derivatives under acidic conditions (e.g., NHOAc in glacial acetic acid at 108°C) is a common approach .
- Optimization Strategies :
- Solvent-Free Synthesis : Utilize solvent-free conditions to reduce byproducts and improve atom economy, as demonstrated in analogous pyrazolo-pyrimidine syntheses .
- Precursor Scoring : Leverage databases like PISTACHIO and REAXYS to prioritize precursors with high synthetic feasibility and relevance .
- Temperature Control : Gradual heating (e.g., 100–110°C) minimizes decomposition of thermally sensitive intermediates .
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound and its intermediates?
Methodological Answer:
- Structural Confirmation :
- X-ray Crystallography : Resolve crystal structures to confirm bond geometries and substituent orientations, as applied to benzodioxolyl-piperazinyl pyrimidine analogs .
- NMR/IR Spectroscopy : Use H/C NMR to verify methoxy and piperazinyl proton environments; IR for functional group validation (e.g., C-N stretches) .
- Purity Assessment :
- HPLC-MS : Employ reverse-phase chromatography with mass spectrometry to detect impurities (e.g., unreacted piperazine or methoxy precursors) .
Q. How can researchers assess and control impurities during the synthesis of this compound?
Methodological Answer:
- Impurity Profiling : Compare intermediates against pharmacopeial reference standards (e.g., chlorinated or methylated analogs) using HPLC retention time matching .
- Mitigation Strategies :
Advanced Research Questions
Q. What advanced computational strategies can predict reaction pathways and optimize conditions for synthesizing this compound derivatives?
Methodological Answer:
- Quantum Chemical Modeling :
- Use density functional theory (DFT) to simulate transition states and activation energies for key steps (e.g., nucleophilic substitution at the pyrimidine C4 position) .
- Reaction Path Search :
- Apply tools like ICReDD’s hybrid computational-experimental workflows to identify optimal solvents, catalysts, and temperatures, reducing trial-and-error experimentation .
Q. How should researchers address discrepancies in reported synthetic yields or physicochemical properties of this compound across different studies?
Methodological Answer:
- Root-Cause Analysis :
- Statistical Validation :
- Perform Design of Experiments (DoE) to quantify the impact of variables like temperature or reaction time on yield discrepancies .
Q. What methodologies are effective for studying the structure-activity relationships (SAR) of this compound derivatives in pharmacological contexts?
Methodological Answer:
- SAR Workflow :
- Analog Synthesis : Introduce substituents at the methoxy or piperazinyl positions (e.g., halogenation, alkylation) .
- Biological Assays : Test analogs against target receptors (e.g., kinases, GPCRs) to correlate structural modifications with activity changes .
- Computational Docking : Map binding interactions using molecular docking tools (e.g., AutoDock) to rationalize observed SAR trends .
Q. How can reaction engineering principles (e.g., reactor design, process simulation) be applied to scale up the synthesis of this compound?
Methodological Answer:
- Scale-Up Strategies :
- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic steps (e.g., cyclocondensation) to maintain yield consistency at larger volumes .
- Process Simulation : Use Aspen Plus or similar software to model solvent recovery, waste streams, and energy efficiency during pilot-scale production .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
